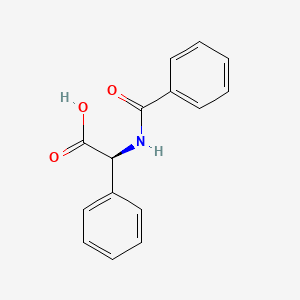

N-Benzoyl-L-phenylglycine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C15H13NO3 |

|---|---|

Molecular Weight |

255.27 g/mol |

IUPAC Name |

(2S)-2-benzamido-2-phenylacetic acid |

InChI |

InChI=1S/C15H13NO3/c17-14(12-9-5-2-6-10-12)16-13(15(18)19)11-7-3-1-4-8-11/h1-10,13H,(H,16,17)(H,18,19)/t13-/m0/s1 |

InChI Key |

ACDLFRQZDTZESK-ZDUSSCGKSA-N |

SMILES |

C1=CC=C(C=C1)C(C(=O)O)NC(=O)C2=CC=CC=C2 |

Isomeric SMILES |

C1=CC=C(C=C1)[C@@H](C(=O)O)NC(=O)C2=CC=CC=C2 |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)O)NC(=O)C2=CC=CC=C2 |

sequence |

X |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to N-Benzoyl-L-phenylglycine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of N-Benzoyl-L-phenylglycine

This compound is a derivative of the non-proteinogenic amino acid L-phenylglycine, a crucial chiral building block in the pharmaceutical industry. L-phenylglycine itself serves as a key precursor in the synthesis of numerous important drugs, including β-lactam antibiotics and the antitumor agent Taxol.[1] The introduction of the N-benzoyl protecting group modifies the molecule's physicochemical properties, such as its lipophilicity and reactivity, making it a valuable intermediate for peptide synthesis and a scaffold for medicinal chemistry exploration.

This guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed protocols for its synthesis and characterization, and an exploration of its reactivity and applications in modern drug discovery and development. The methodologies described herein are designed to be self-validating, providing researchers with the causal insights needed for successful experimental design and execution.

Section 1: Core Physicochemical Properties

This compound, also known by its IUPAC name (2S)-2-benzamido-2-phenylacetic acid, is a white crystalline solid at room temperature. Its core structure consists of the L-phenylglycine backbone with a benzoyl group attached to the alpha-amino group. This modification significantly impacts its properties compared to the parent amino acid.

The key physicochemical data for this compound are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 7352-07-0 | [2] |

| Molecular Formula | C₁₅H₁₃NO₃ | [2] |

| Molecular Weight | 255.27 g/mol | [2] |

| Appearance | White crystalline powder | Inferred from related compounds |

| Melting Point | 199-200 °C | [ChemicalBook] |

| Boiling Point | 518.0 ± 43.0 °C (Predicted) | [ChemicalBook] |

| Density | 1.261 ± 0.06 g/cm³ (Predicted) | [ChemicalBook] |

| pKa | 3.39 ± 0.10 (Predicted) | [ChemicalBook] |

| Solubility | Sparingly soluble in water; soluble in organic solvents like dichloromethane, ethanol, and ethyl acetate. | Inferred from structure and general knowledge |

Section 2: Synthesis and Purification

The most direct and widely utilized method for the preparation of this compound is the Schotten-Baumann reaction . This classic organic reaction involves the acylation of an amine with an acid chloride in the presence of an aqueous base.[3][4] The base serves a dual purpose: it neutralizes the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards product formation, and it deprotonates the amine, increasing its nucleophilicity.

The choice of a two-phase system (e.g., an organic solvent and water) is a hallmark of Schotten-Baumann conditions. This setup allows the organic-soluble reactants (L-phenylglycine and benzoyl chloride) and the final product to reside in the organic phase, while the base and the HCl byproduct are sequestered in the aqueous phase, simplifying the reaction workup.[3]

Experimental Protocol: Synthesis via Schotten-Baumann Reaction

This protocol details a robust, lab-scale synthesis of this compound from L-phenylglycine and benzoyl chloride.

Materials:

-

L-Phenylglycine (1.0 eq)

-

Benzoyl Chloride (1.1 eq)

-

Sodium Hydroxide (NaOH) (2.2 eq)

-

Dichloromethane (DCM) or Ethyl Acetate

-

Hydrochloric Acid (HCl), 1M solution

-

Deionized Water

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Separatory funnel

-

Ice bath

-

Büchner funnel and filter paper

-

Rotary evaporator

Step-by-Step Methodology:

-

Dissolution of Amine: In a round-bottom flask, dissolve L-phenylglycine (1.0 eq) in a 1M aqueous solution of sodium hydroxide (2.2 eq). Stir the mixture at room temperature until all solids have dissolved. Cool the solution to 0-5 °C in an ice bath.

-

Rationale: The amino acid is first dissolved in an aqueous base to form the sodium carboxylate salt, which increases its solubility in the aqueous phase and deprotonates the ammonium group to the free amine, activating it for nucleophilic attack.

-

-

Preparation of Acyl Chloride: In a separate container, dissolve benzoyl chloride (1.1 eq) in an equal volume of an organic solvent such as dichloromethane (DCM).

-

Acylation Reaction: Add the organic solvent (DCM) to the cooled aqueous solution of L-phenylglycine. Begin vigorous stirring to create an emulsion. Add the benzoyl chloride solution dropwise to the biphasic mixture over 20-30 minutes, ensuring the temperature remains below 10 °C.

-

Rationale: Vigorous stirring is crucial to maximize the interfacial area between the aqueous and organic phases, facilitating the reaction between the amine (in the aqueous phase) and the benzoyl chloride (in the organic phase). Slow, cold addition of the highly reactive benzoyl chloride prevents unwanted side reactions, such as hydrolysis of the acyl chloride.

-

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC). The disappearance of the L-phenylglycine spot indicates completion.

-

Workup - Phase Separation: Transfer the reaction mixture to a separatory funnel. Allow the layers to separate and discard the lower aqueous layer.

-

Washing: Wash the organic layer sequentially with 1M HCl, water, and saturated NaHCO₃ solution.

-

Rationale: The HCl wash removes any unreacted amine and residual base. The water wash removes water-soluble impurities. The final NaHCO₃ wash ensures all acidic components are neutralized.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid is typically purified by recrystallization. A common solvent system is a mixture of ethanol and water or ethyl acetate and hexanes. Dissolve the crude product in a minimal amount of the hot solvent and allow it to cool slowly to form pure crystals.

-

Final Drying: Collect the purified crystals by vacuum filtration and dry them in a vacuum oven to yield pure this compound.

Synthesis Workflow Diagram

Section 3: Spectroscopic and Structural Characterization

While a comprehensive, publicly available spectral database for this compound is limited, its characteristic spectral features can be reliably predicted based on its structure and data from analogous compounds such as N-benzoylglycine and L-phenylglycine.[4][5]

¹H NMR Spectroscopy:

-

Aromatic Protons: Multiple signals are expected in the aromatic region (δ 7.2-8.0 ppm). The protons of the phenylglycine ring will appear as a multiplet, while the protons of the benzoyl group will show distinct patterns, with the ortho-protons shifted downfield due to the electron-withdrawing effect of the amide carbonyl.

-

Alpha-Proton: A key signal will be the methine proton (α-H) on the chiral center, which will appear as a singlet or a doublet coupled to the amide N-H. Its chemical shift will be downfield (around δ 5.5-6.0 ppm) due to the deshielding effects of the adjacent phenyl, carboxyl, and amide groups.

-

Amide Proton: A broad singlet or doublet for the N-H proton is expected, typically downfield (δ 8.0-9.0 ppm).

-

Carboxylic Acid Proton: A very broad singlet, often far downfield (δ >10 ppm), corresponding to the carboxylic acid proton.

¹³C NMR Spectroscopy:

-

Carbonyl Carbons: Two distinct signals in the downfield region (δ 165-175 ppm) are expected, corresponding to the carboxylic acid carbon and the amide carbonyl carbon.

-

Aromatic Carbons: A series of signals between δ 125-140 ppm will represent the carbons of the two phenyl rings.

-

Alpha-Carbon: The chiral methine carbon (α-C) will appear around δ 55-65 ppm.

FTIR Spectroscopy:

-

O-H Stretch: A broad absorption band from the carboxylic acid O-H group, typically in the range of 2500-3300 cm⁻¹.

-

N-H Stretch: A sharp peak around 3300 cm⁻¹ from the amide N-H bond.

-

C=O Stretches: Two strong, characteristic carbonyl absorptions: one for the carboxylic acid C=O (around 1700-1725 cm⁻¹) and one for the amide C=O (Amide I band, around 1630-1660 cm⁻¹).

-

N-H Bend: The Amide II band, resulting from N-H bending and C-N stretching, will appear around 1515-1550 cm⁻¹.

-

C-H Aromatic Stretches: Peaks just above 3000 cm⁻¹.

Section 4: Chemical Reactivity and Applications

The chemical utility of this compound stems from its identity as a protected, chiral, non-proteinogenic amino acid.

Role in Peptide Synthesis

The benzoyl (Bz) group serves as a stable N-terminal protecting group. While not as common as Boc or Fmoc groups due to the harsh conditions required for its removal, it finds use in specific synthetic strategies. Phenylglycine residues are known to be particularly susceptible to epimerization (racemization) at the α-carbon during peptide coupling reactions, a significant challenge in peptide synthesis.[6] The steric bulk of the N-benzoyl group and the phenyl side chain can influence the coupling reaction and must be carefully considered when choosing coupling reagents and conditions to minimize this side reaction.

The general workflow for incorporating an N-protected amino acid into a peptide chain is illustrated below.

Use as a Chiral Auxiliary and in Asymmetric Synthesis

Chiral amino acid derivatives are frequently employed as chiral auxiliaries to control the stereochemistry of a reaction.[5] While less common than other auxiliaries like Evans oxazolidinones, N-acylated phenylglycine derivatives can be used to induce diastereoselectivity in reactions such as enolate alkylations or aldol additions. The defined stereocenter and the rigid, bulky aromatic groups create a biased steric environment that directs incoming reagents to a specific face of the molecule.

Scaffold for Medicinal Chemistry

The this compound scaffold is a valuable starting point for the development of novel therapeutic agents. The parent structure can be systematically modified at several positions:

-

The Benzoyl Ring: Substitution on this ring can modulate electronic properties and introduce new interaction points for biological targets. Studies on related N-benzoylglycine derivatives have shown that adding electron-withdrawing groups can enhance antibacterial activity.[7]

-

The Phenylglycine Ring: Modification of this ring can alter steric bulk and lipophilicity.

-

The Carboxylic Acid: Conversion to esters or amides can improve cell permeability and create prodrugs.

Derivatives of N-benzoyl amino acids have been investigated for a range of biological activities, including antifungal properties.[8]

Section 5: Safety and Handling

No specific GHS classification is broadly available for this compound. However, based on the data for the parent L-phenylglycine and related compounds, standard laboratory precautions for handling fine organic chemicals should be observed.[4]

-

Hazard Identification (Inferred): May cause skin and serious eye irritation. May cause respiratory irritation.[4]

-

Personal Protective Equipment (PPE): Wear appropriate personal protective equipment, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.

-

Handling: Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

Always consult the specific Material Safety Data Sheet (MSDS) provided by the supplier before handling this chemical.

References

-

Schotten–Baumann reaction - L.S.College, Muzaffarpur. (2020). Available at: [Link]

-

Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity - SciELO México. Available at: [Link]

-

Expedient Synthesis of N-Protected/C-Activated Unnatural Amino Acids for Direct Peptide Synthesis | Journal of the American Chemical Society. (2026). Available at: [Link]

-

Schotten-Baumann reaction - chemeurope.com. Available at: [Link]

-

L-Phenylglycine | C8H9NO2 | CID 99291 - PubChem. Available at: [Link]

-

Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses - Testbook. Available at: [Link]

-

Synthesis of Benzoyl glycine and Anti-bacterial screening - International Journal of Pharmaceutical Chemistry and Analysis. (2025). Available at: [Link]

-

N-Benzoyl-(S)-phenylglycine | C15H13NO3 | CID 6950992 - PubChem. Available at: [Link]

-

Improved l-phenylglycine synthesis by introducing an engineered cofactor self-sufficient system - PMC. Available at: [Link]

-

Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using ( R )-Phenylglycine Amide as Chiral Auxiliary | Request PDF - ResearchGate. (2025). Available at: [Link]

Sources

- 1. Improved l-phenylglycine synthesis by introducing an engineered cofactor self-sufficient system - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-Benzoyl-(S)-phenylglycine | C15H13NO3 | CID 6950992 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. lscollege.ac.in [lscollege.ac.in]

- 4. Schotten-Baumann_reaction [chemeurope.com]

- 5. researchgate.net [researchgate.net]

- 6. prepchem.com [prepchem.com]

- 7. ijpca.org [ijpca.org]

- 8. jk-sci.com [jk-sci.com]

Technical Monograph: N-Benzoyl-L-phenylglycine

CAS Registry Number: 7352-07-0 Synonyms: (S)-α-Phenylhippuric acid; (2S)-2-benzamido-2-phenylacetic acid Content Type: Technical Guide & Protocol

Identity & Physicochemical Profile[1][2][3]

N-Benzoyl-L-phenylglycine is a chiral derivatizing agent and building block used extensively in the resolution of racemic amines and the synthesis of non-proteinogenic peptides. As an N-acylated amino acid, it combines the structural rigidity of the benzoyl group with the stereochemical purity of L-phenylglycine, making it a robust tool for enantioseparation and drug discovery.

Key Chemical Data

| Property | Specification |

| CAS Number | 7352-07-0 (L-isomer / S-configuration) |

| Molecular Formula | C₁₅H₁₃NO₃ |

| Molecular Weight | 255.27 g/mol |

| Stereochemistry | (S)-Enantiomer |

| Melting Point | 199–200 °C |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in ethanol, dilute alkali; sparingly soluble in water |

| pKa (Predicted) | ~3.39 (Carboxylic acid) |

Critical Note on Stereoisomerism: Researchers must distinguish between the L-isomer (CAS 7352-07-0) and the D-isomer (often used in antibiotic synthesis, e.g., Cephalexin side chains). Using the incorrect enantiomer will invert the stereochemical outcome of chiral resolution protocols.

Synthetic Pathway: The Schotten-Baumann Protocol[4][5][6]

The synthesis of this compound relies on the Schotten-Baumann reaction .[1] This biphasic acylation allows the formation of an amide bond between L-phenylglycine and benzoyl chloride while preventing the hydrolysis of the highly reactive acid chloride.

Mechanistic Logic

The reaction utilizes a base (typically NaOH) to neutralize the protons released during acylation.

-

Nucleophilic Attack: The amine group of L-phenylglycine attacks the carbonyl carbon of benzoyl chloride.

-

pH Control: The base maintains the pH > 8 to keep the amino group nucleophilic (unprotonated) but < 11 to minimize hydrolysis of the benzoyl chloride before it reacts.

-

Acidification: The final product exists as a soluble sodium salt. Acidification (pH < 2) precipitates the free acid product.

Experimental Protocol

Reagents:

-

L-Phenylglycine (1.0 eq)[2]

-

Benzoyl Chloride (1.1 eq)

-

Sodium Hydroxide (10% aqueous solution)[3]

-

Hydrochloric Acid (concentrated)

Workflow:

-

Dissolution: Dissolve L-phenylglycine in 10% NaOH (2.5 eq) in a round-bottom flask. Cool to 0–5 °C in an ice bath.

-

Acylation: Add benzoyl chloride dropwise over 30 minutes.

-

Why? Rapid addition causes localized heating and runaway hydrolysis of the chloride.

-

Control: Simultaneously add additional NaOH to maintain pH alkalinity (check via litmus or pH probe).

-

-

Reaction: Stir vigorously at room temperature for 2 hours. The mixture should remain alkaline.

-

Workup: Wash the aqueous layer with diethyl ether (to remove unreacted benzoyl chloride/benzoic acid byproducts).

-

Precipitation: Acidify the aqueous phase carefully with concentrated HCl to pH 1–2 while stirring. The this compound will precipitate as a white solid.

-

Purification: Filter the solid, wash with cold water, and recrystallize from ethanol/water.

Workflow Visualization

Figure 1: Step-by-step Schotten-Baumann synthesis workflow for this compound.

Analytical Characterization & Self-Validation

To ensure scientific integrity, the synthesized product must be validated against established standards.

Melting Point Verification

-

Standard: 199–200 °C.

-

Diagnostic: A broad melting range (< 195 °C) indicates the presence of benzoic acid impurities or incomplete drying.

Polarimetry (Chiral Purity)

Specific rotation is the primary self-validating metric for enantiomeric excess (ee).

-

Protocol: Dissolve 1.0 g of dried product in ethanol (or specified solvent in literature).

-

Expectation: The product must exhibit a specific positive (+) rotation comparable to literature values (e.g., related derivatives often show

in EtOH, though specific solvent conditions vary). -

Note: Any deviation toward 0° suggests racemization occurred during the synthesis (likely due to excessive heating or high pH).

NMR Spectroscopy

-

¹H NMR (DMSO-d₆): Look for the amide doublet (~8.9 ppm) and the chiral methine proton (α-CH) as a doublet/multiplet around 5.6–5.8 ppm. The aromatic region (7.3–8.0 ppm) will integrate for 10 protons (5 from benzoyl, 5 from phenylglycine).

Applications in Drug Development[6][9]

A. Chiral Resolution of Amines

This compound acts as an acidic resolving agent. It reacts with racemic amines to form diastereomeric salts. Because diastereomers have different physical properties (solubility), they can be separated by fractional crystallization.

Mechanism:

-

(±)-Amine + (S)-Acid → (R)-Amine·(S)-Acid [Salt A] + (S)-Amine·(S)-Acid [Salt B].

-

Salt A and Salt B have different solubilities in solvents like ethanol or acetone.

-

The less soluble salt crystallizes out; the other remains in the mother liquor.

B. Peptidomimetics

The benzoyl-phenylglycine scaffold is used to introduce steric bulk and aromatic interactions into peptide chains, often improving metabolic stability against proteases compared to natural amino acids.

Resolution Logic Diagram

Figure 2: Mechanism of chiral resolution using this compound as a resolving agent.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 6950992, N-Benzoyl-(S)-phenylglycine. Retrieved from [Link]

-

MDPI. (2023). Chiral Separation in Preparative Scale: Membranes as Tools. Retrieved from [Link]

-

Beula, et al. (2025).[1] Synthesis of Benzoyl glycine and Anti-bacterial screening. International Journal of Pharmaceutical Chemistry and Analysis. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Chiral Resolution of Racemic Amines Using N-Benzoyl-L-phenylglycine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Chirality in Modern Drug Development

In the landscape of pharmaceutical sciences, the stereochemistry of a drug molecule is a critical determinant of its pharmacological and toxicological profile. A significant portion of drugs currently on the market are chiral, and in many cases, only one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or even contribute to adverse effects. Consequently, the ability to efficiently separate racemic mixtures into their constituent enantiomers—a process known as chiral resolution—is a cornerstone of modern drug development and manufacturing.

This technical guide provides a comprehensive exploration of the mechanism of action of N-Benzoyl-L-phenylglycine as a chiral resolving agent, focusing on the fundamental principles that govern its ability to discriminate between enantiomers of racemic amines. As a Senior Application Scientist, the aim is to present not just a protocol, but a deeper understanding of the underlying chemistry to empower researchers to optimize and troubleshoot their chiral resolution processes.

The Core Principle: Diastereomeric Salt Formation

The most prevalent method for chiral resolution on an industrial scale is through the formation of diastereomeric salts. This technique leverages the fact that while enantiomers have identical physical properties, diastereomers do not. By reacting a racemic mixture of a chiral amine with an enantiomerically pure chiral acid, such as this compound, a pair of diastereomeric salts is formed. These salts, having different spatial arrangements, exhibit distinct physical properties, most notably different solubilities in a given solvent system. This disparity in solubility is the key to their separation.

Visualizing the Core Principle of Diastereomeric Salt Formation

Figure 1: General workflow of chiral resolution via diastereomeric salt formation.

The Molecular Architecture of this compound: A Platform for Chiral Recognition

This compound is an effective resolving agent due to its specific molecular structure, which provides multiple points of interaction for chiral recognition.

Key Structural Features:

-

A Carboxylic Acid Group: This provides the acidic site for salt formation with the basic amine.

-

An Amide Linkage: The N-H and C=O groups are capable of forming hydrogen bonds.

-

A Phenyl Group on the Glycine Backbone: This bulky group contributes to steric interactions and can participate in π-π stacking.

-

A Benzoyl Group: The aromatic ring of the benzoyl group also offers potential for π-π stacking interactions.

-

A Chiral Center: The L-configuration of the phenylglycine moiety provides the essential stereochemical reference for discrimination between the enantiomers of the racemic amine.

The Mechanism of Chiral Recognition: A Multi-Point Interaction Model

The differential solubility of the two diastereomeric salts arises from the differences in the stability of their crystal lattice structures. This stability is a direct consequence of the sum of the intermolecular interactions between the chiral resolving agent and each enantiomer of the amine. A "three-point interaction model" is often invoked to explain chiral recognition, and in the case of this compound, these interactions can include:

-

Ionic Bonding: The primary interaction is the acid-base reaction between the carboxylic acid of the resolving agent and the amino group of the analyte, forming an ammonium-carboxylate salt bridge.

-

Hydrogen Bonding: The amide group of this compound can act as both a hydrogen bond donor (N-H) and acceptor (C=O). These can form additional hydrogen bonds with suitable functional groups on the amine enantiomer or with adjacent salt molecules in the crystal lattice.

-

Steric Hindrance (Van der Waals Interactions): The bulky phenyl and benzoyl groups create a specific three-dimensional space. One enantiomer of the amine will fit more snugly into this space, leading to more favorable van der Waals interactions and a more stable, less soluble crystal lattice. The other enantiomer will experience steric clashes, resulting in a less stable, more soluble salt.

-

π-π Stacking: The aromatic rings of both the phenylglycine and benzoyl moieties can engage in π-π stacking interactions with aromatic groups on the amine enantiomer, further contributing to the stability of the crystal lattice.

The combination of these interactions leads to a "lock-and-key" type of fit, where one enantiomer forms a more ordered and energetically favorable crystal lattice with the resolving agent, causing it to preferentially crystallize out of solution.

Visualizing the Intermolecular Interactions

Figure 2: A simplified representation of the differential interactions between this compound and the enantiomers of a racemic amine.

Experimental Protocol: A Case Study in the Resolution of α-Methylbenzylamine

Materials:

-

Racemic α-methylbenzylamine

-

This compound

-

Methanol (or other suitable solvent such as ethanol or isopropanol)

-

50% Sodium Hydroxide solution

-

Diethyl ether (or other suitable extraction solvent)

-

Anhydrous Magnesium Sulfate

-

Hydrochloric Acid (for salt formation of the resolved amine, if desired)

Step-by-Step Methodology:

-

Diastereomeric Salt Formation:

-

In a suitable flask, dissolve this compound (1 equivalent) in a minimal amount of hot methanol.

-

To this solution, add racemic α-methylbenzylamine (1 equivalent). An exothermic reaction may be observed.

-

Allow the solution to cool slowly to room temperature to facilitate the crystallization of the less soluble diastereomeric salt. Further cooling in an ice bath may improve the yield.

-

-

Isolation of the Less Soluble Diastereomeric Salt:

-

Collect the precipitated crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold methanol to remove any adhering mother liquor containing the more soluble diastereomeric salt.

-

The enantiomeric purity of the amine in the crystalline salt can be improved by recrystallization from a suitable solvent.

-

-

Liberation of the Enantiomerically Enriched Amine:

-

Suspend the collected diastereomeric salt in water.

-

Add 50% sodium hydroxide solution dropwise with stirring until the salt completely dissolves and the solution is basic. This will deprotonate the ammonium salt, liberating the free amine.

-

The free amine, being less soluble in water, may separate as an oily layer.

-

-

Extraction and Purification of the Resolved Amine:

-

Transfer the basic aqueous solution to a separatory funnel.

-

Extract the liberated amine with several portions of diethyl ether.

-

Combine the organic extracts and dry over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and evaporate the solvent under reduced pressure to obtain the enantiomerically enriched α-methylbenzylamine.

-

-

Recovery of the Other Enantiomer (Optional):

-

The mother liquor from the initial filtration contains the more soluble diastereomeric salt. The other enantiomer of the amine can be recovered from this solution by following steps 3 and 4.

-

Self-Validating System:

The success of this protocol is validated at each stage. The formation of a crystalline precipitate in step 2 is the first indication of successful diastereomeric salt formation and differential solubility. The final validation comes from the characterization of the resolved amine, typically by polarimetry to measure the optical rotation and by chiral chromatography (HPLC or GC) to determine the enantiomeric excess.

Data Presentation: Key Parameters in Chiral Resolution

The efficiency of a chiral resolution process is quantified by several key parameters. The following table illustrates the type of data that should be collected and analyzed during the optimization of a resolution protocol. Note: The values presented here are hypothetical and serve as an example.

| Parameter | (R)-Amine-(L)-Acid Salt | (S)-Amine-(L)-Acid Salt |

| Solubility in Methanol (g/100mL at 25°C) | 5.2 | 1.8 |

| Melting Point (°C) | 155-157 | 178-180 |

| Yield of Diastereomeric Salt (%) | (in mother liquor) | 45 (after first crystallization) |

| Enantiomeric Excess of Amine (%) | (in mother liquor) | 85 (after first crystallization) |

| Enantiomeric Excess of Amine (%) | (in mother liquor) | >98 (after recrystallization) |

The Role of Kinetic vs. Thermodynamic Control

In the crystallization of diastereomeric salts, both kinetic and thermodynamic factors can play a crucial role.

-

Thermodynamic Control: Under conditions of thermodynamic equilibrium (e.g., slow cooling, long crystallization times), the less soluble and more thermodynamically stable diastereomeric salt will preferentially crystallize.

-

Kinetic Control: In some cases, the diastereomer that crystallizes faster (the kinetically favored product) may not be the most thermodynamically stable one. Rapid cooling or short crystallization times can favor the formation of the kinetically preferred salt.

Understanding whether a resolution is under kinetic or thermodynamic control is critical for reproducibility and optimization. For instance, if the desired diastereomer is the kinetic product, the crystallization time must be carefully controlled to prevent equilibration to the more stable, but undesired, diastereomer.

Conclusion: A Powerful Tool for Enantiopure Synthesis

This compound stands as a robust and effective chiral resolving agent for racemic amines. Its mechanism of action is rooted in the principles of diastereomeric salt formation, where a combination of ionic bonding, hydrogen bonding, steric interactions, and π-π stacking leads to differential crystal lattice energies and, consequently, different solubilities for the two diastereomeric salts. A thorough understanding of these intermolecular forces, coupled with careful optimization of experimental parameters such as solvent, temperature, and crystallization time, allows for the efficient and scalable production of enantiomerically pure amines, a critical capability in the synthesis of modern pharmaceuticals. This guide provides the foundational knowledge and a practical framework for researchers to successfully implement and adapt this powerful resolution technique in their own work.

References

-

Diastereomers and Optical Resolution. (2023, January 22). Chemistry LibreTexts. [Link]

-

Resolution of a Racemic Mixture. (n.d.). Science Learning Center, University of Colorado Boulder. [Link]

-

Solvent Dependence of Optical Resolution of α-Methylbenzylamine Using N-Tosyl-(S)-phenylalanine. (n.d.). Semantic Scholar. [Link]

-

Stereoselectivity in the salt-cocrystal products formed by phenylglycinol or phenylglycine with their respective sodium or hydrochloride salts. (2013). Chirality, 25(1), 8-15. [Link]

-

New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. (2020). Molecules, 25(21), 4939. [Link]

Methodological & Application

Application Notes and Protocols: N-Benzoyl-L-phenylglycine as a Chiral Resolving Agent

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

The separation of enantiomers, a critical process in the pharmaceutical and fine chemical industries, often relies on the use of chiral resolving agents. This guide provides a comprehensive overview and detailed protocols for the application of N-Benzoyl-L-phenylglycine as an effective chiral resolving agent, primarily for the separation of racemic amines. We will delve into the underlying principles of diastereomeric salt formation, crystallization techniques, and the subsequent liberation of the desired enantiomer. This document is intended to serve as a practical resource, grounded in established chemical principles, to enable researchers to successfully implement this classical yet powerful resolution methodology.

Introduction: The Imperative of Chirality and the Role of Resolving Agents

In the realm of pharmacology and materials science, the three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is of paramount importance. Enantiomers, which are non-superimposable mirror images of a chiral molecule, can exhibit markedly different biological activities. One enantiomer may be therapeutically active, while the other could be inactive or even elicit harmful side effects. Consequently, the production of enantiomerically pure compounds is a cornerstone of modern drug development.

Chiral resolution via the formation of diastereomeric salts is a robust and widely employed technique for separating enantiomers from a racemic mixture.[1] This method involves reacting the racemic mixture with a single enantiomer of a chiral resolving agent. This reaction forms a pair of diastereomeric salts which, unlike enantiomers, possess different physical properties, most notably solubility.[2] This difference in solubility allows for their separation by fractional crystallization.

This compound, a derivative of the non-proteinogenic amino acid L-phenylglycine, has proven to be a valuable chiral resolving agent, particularly for racemic bases such as primary and secondary amines. Its rigid structure, conferred by the benzoyl and phenyl groups, facilitates the formation of well-defined crystalline salts, which is a prerequisite for effective separation.

The Principle of Chiral Resolution with this compound

The fundamental principle behind the use of this compound in chiral resolution lies in the conversion of a pair of enantiomers into a pair of diastereomers. When a racemic mixture of a base, for instance, (R/S)-amine, is treated with enantiomerically pure this compound (L-acid), two diastereomeric salts are formed:

-

(R)-amine • (L)-acid

-

(S)-amine • (L)-acid

These diastereomeric salts have distinct physical properties, including melting points, boiling points, and, most importantly, solubilities in a given solvent system. By carefully selecting the solvent and controlling the crystallization conditions, one of the diastereomeric salts will preferentially crystallize from the solution, leaving the other dissolved in the mother liquor. This physical separation of the diastereomers is the key to resolving the original racemic mixture.

The success of this technique hinges on several factors, including the structural compatibility between the resolving agent and the racemate, the choice of solvent, the temperature profile of the crystallization, and the stoichiometry of the reactants.

Physicochemical Properties of this compound

A thorough understanding of the resolving agent's properties is crucial for designing a successful resolution protocol.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₃NO₃ | PubChem[3] |

| Molecular Weight | 255.27 g/mol | PubChem[3] |

| Melting Point | 199-200 °C | ChemicalBook[4] |

| Appearance | White solid | General Knowledge |

| pKa (Predicted) | 3.39 ± 0.10 | ChemicalBook[4] |

Experimental Protocols

The following protocols provide a general framework for the chiral resolution of a racemic primary amine using this compound. It is important to note that these are starting points, and optimization of solvent, temperature, and stoichiometry will likely be necessary for a specific substrate.

Synthesis of this compound (Resolving Agent)

While commercially available, this compound can also be synthesized in the laboratory. A common method involves the benzoylation of L-phenylglycine.[5]

Materials:

-

L-phenylglycine

-

Benzoic anhydride

-

Glacial acetic acid

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve L-phenylglycine in a suitable aqueous base (e.g., 1M NaOH).

-

In a separate flask, dissolve benzoic anhydride in a minimal amount of a suitable organic solvent (e.g., dichloromethane).

-

Cool the L-phenylglycine solution in an ice bath and slowly add the benzoic anhydride solution with vigorous stirring.

-

Maintain the reaction at a low temperature and continue stirring for several hours.

-

After the reaction is complete, acidify the mixture with dilute HCl to precipitate the this compound.

-

Filter the crude product, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the pure resolving agent.

-

Dry the purified product under vacuum.

General Protocol for the Resolution of a Racemic Amine

This protocol is adapted from established procedures for the resolution of amines using N-acyl amino acids.[6][7][8]

Materials:

-

Racemic amine (e.g., dl-amphetamine, dl-phenylethylamine)

-

This compound

-

Anhydrous ethanol (or other suitable solvent)

-

Diethyl ether

-

Aqueous sodium hydroxide (NaOH) solution

-

Aqueous hydrochloric acid (HCl) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Step 1: Formation and Crystallization of the Diastereomeric Salt

-

In a flask, dissolve the racemic amine in a suitable volume of anhydrous ethanol with gentle warming.

-

In a separate flask, dissolve an equimolar amount of this compound in anhydrous ethanol, also with warming.

-

Combine the two solutions and stir. The total volume of the solvent should be adjusted to ensure that the mixture is a clear solution at an elevated temperature but will become supersaturated upon cooling.

-

Allow the solution to cool slowly to room temperature. The formation of crystals of the less soluble diastereomeric salt should be observed. For optimal crystallization, it may be beneficial to cool the mixture further in an ice bath or refrigerator.[9]

-

Collect the precipitated diastereomeric salt by vacuum filtration and wash the crystals with a small amount of cold ethanol, followed by diethyl ether.

-

The mother liquor, which is enriched in the more soluble diastereomeric salt, should be saved for the recovery of the other enantiomer.

Step 2: Purification of the Diastereomeric Salt

To enhance the enantiomeric purity, the collected diastereomeric salt can be recrystallized.

-

Dissolve the salt in a minimal amount of hot ethanol.

-

Allow the solution to cool slowly to induce crystallization.

-

Collect the purified crystals by vacuum filtration and wash as described previously.

-

The progress of the resolution can be monitored by measuring the optical rotation of the salt at each recrystallization step. The resolution is considered complete when the optical rotation no longer changes with further recrystallization.

Step 3: Liberation of the Enantiomerically Enriched Amine

-

Suspend the purified diastereomeric salt in water.

-

Add an aqueous solution of a strong base (e.g., 2M NaOH) until the pH is basic (pH > 10) to deprotonate the amine.

-

Extract the liberated free amine into an organic solvent such as diethyl ether or dichloromethane.

-

Combine the organic extracts and dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

Filter off the drying agent and remove the solvent under reduced pressure to yield the enantiomerically enriched amine.

-

The enantiomeric excess (e.e.) of the resolved amine should be determined using a suitable analytical technique, such as chiral HPLC, chiral GC, or NMR spectroscopy with a chiral shift reagent.[10][11][12]

Step 4: Recovery of the Other Enantiomer and the Resolving Agent

-

The mother liquor from the initial crystallization contains the more soluble diastereomeric salt. The other enantiomer of the amine can be recovered from this solution by following the same liberation procedure as described in Step 3.

-

The aqueous layer from the liberation step contains the sodium salt of this compound. This can be recovered by acidifying the solution with HCl to precipitate the resolving agent, which can then be collected by filtration, washed, and dried for reuse.

Visualization of the Chiral Resolution Workflow

The following diagram illustrates the key steps in the chiral resolution process.

Caption: Workflow for chiral resolution using this compound.

Troubleshooting and Optimization

The efficiency of chiral resolution can be influenced by several factors. The following table provides guidance on common issues and potential solutions.

| Problem | Potential Cause | Suggested Solution |

| No or poor precipitation of diastereomeric salt | - Inappropriate solvent choice.- Solution is too dilute.- Unfavorable salt formation. | - Screen a range of solvents (e.g., ethanol, methanol, isopropanol, acetone, and their aqueous mixtures).- Concentrate the solution.- Consider a different resolving agent if optimization fails. |

| Low enantiomeric excess (e.e.) | - Incomplete separation of diastereomers.- Co-precipitation of the more soluble salt. | - Perform one or more recrystallizations of the diastereomeric salt.- Optimize the crystallization temperature and cooling rate. A slower cooling rate often yields purer crystals.[9] |

| Low yield of the desired enantiomer | - Significant solubility of the desired diastereomeric salt.- Loss of material during transfers and filtration. | - Optimize the solvent to minimize the solubility of the desired salt.- Ensure efficient recovery of the product at each step. |

| Difficulty in liberating the free amine | - Incomplete basification.- Formation of emulsions during extraction. | - Ensure the pH is sufficiently basic (pH > 10).- Use a larger volume of extraction solvent or add a small amount of brine to break up emulsions. |

Conclusion

This compound is a valuable and effective chiral resolving agent for the separation of racemic amines through the formation of diastereomeric salts. The success of this technique relies on the careful selection of experimental conditions, particularly the solvent and crystallization temperature. The protocols and guidelines presented in this document provide a solid foundation for researchers to develop and optimize their own chiral resolution processes. By systematically applying these principles, the efficient separation of enantiomers can be achieved, a critical step in the synthesis of chiral drugs and other valuable chemical entities.

References

-

Zhao, J., et al. (2019). Synthesis of natural Iotrochamide B. Marine Drugs, 17(1), 24. [Link]

-

Dombrády, Z. S., Pálovics, E., & Fogassy, E. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Current Research in Bioorganic & Organic Chemistry, 2(1), 1-5. [Link]

-

Li, G., et al. (2023). Expedient Synthesis of N-Protected/C-Activated Unnatural Amino Acids for Direct Peptide Synthesis. Journal of the American Chemical Society. [Link]

-

ResearchGate. (n.d.). Scheme 7. Resolution of 1-phenylethylamine (8) with (R)-26 in presence... [Link]

- United States Patent US3028395A. (1962). Process for the resolution of optically active acids.

-

Faigl, F., et al. (2015). Resolution of α-methylbenzylamine via diastereomeric salt formation using the naturally based reagent N-tosyl-( S)-phenylalanine together with a solvent switch technique. Tetrahedron: Asymmetry, 26(15-16), 851-856. [Link]

-

Hernández-Vázquez, E., et al. (2019). Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. Journal of the Mexican Chemical Society, 63(3), 1-15. [Link]

-

Zhang, Y., et al. (2014). Resolution of 2-chloromandelic acid with (R)-(+)-N-benzyl-1-phenylethylamine: chiral discrimination mechanism. Chirality, 26(10), 614-619. [Link]

-

Chemistry LibreTexts. (2023). Diastereomers and Optical Resolution. [Link]

-

United States Patent Office. (n.d.). Process for the production of optically active isomers of amphetamine. [Link]

-

Brittain, H. G. (2013). Stereoselectivity in the salt-cocrystal products formed by phenylglycinol or phenylglycine with their respective sodium or hydrochloride salts. Chirality, 25(1), 8-15. [Link]

-

Kumar, A., & G, S. (2017). CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. ResearchGate. [Link]

-

Wolf, C., et al. (2011). Rapid determination of enantiomeric excess: a focus on optical approaches. Chemical Society Reviews, 40(12), 5348-5361. [Link]

-

PrepChem. (n.d.). Preparation of N-Phenylglycine. [Link]

- United States Patent US3028430A. (1962). Process for the production of optically active isomers of amphetamine.

-

Kessels SA. (n.d.). Resolution processes. [Link]

-

Organic Syntheses Procedure. (n.d.). dl-α-AMINOPHENYLACETIC ACID. [Link]

-

Reinstadler, V., et al. (2020). High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. Communications Chemistry, 3(1), 1-9. [Link]

-

United States Patent 7417030. (2008). L-lysine-d-amphetamine. [Link]

-

Wallace, J. M., et al. (2021). Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. Organic Chemistry Frontiers, 8(19), 5413-5419. [Link]

-

Bo, C., et al. (2021). Determination of Enantiomeric Excess in Confined Aprotic Solvent. Angewandte Chemie International Edition, 60(10), 5262-5267. [Link]

-

PubChem. (n.d.). N-Benzoyl-(S)-phenylglycine. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. researchgate.net [researchgate.net]

- 3. US6399828B1 - Preparation of amphetamines from phenylpropanolamines - Google Patents [patents.google.com]

- 4. Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity [scielo.org.mx]

- 5. US3028395A - Process for the resolution of optically active acids - Google Patents [patents.google.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. US3028430A - Process for the production of optically active isomers of amphetamine - Google Patents [patents.google.com]

- 8. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]

- 9. Rapid determination of enantiomeric excess: a focus on optical approaches - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 10. High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 12. Determination of Enantiomeric Excess in Confined Aprotic Solvent - PMC [pmc.ncbi.nlm.nih.gov]

protocol for enantiomeric separation using N-Benzoyl-L-phenylglycine

An Application Guide to Enantiomeric Separation Using N-Benzoyl-L-phenylglycine-Based Chiral Stationary Phases

Abstract

The separation of enantiomers is a critical task in the pharmaceutical industry, driven by the distinct pharmacological and toxicological profiles that stereoisomers can exhibit.[1][2] High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is a primary methodology for achieving these separations.[3] This document provides a detailed protocol and technical guide for the application of this compound as a chiral selector in HPLC. We will explore the underlying principles of chiral recognition, provide a step-by-step experimental protocol, and offer practical insights into method optimization and troubleshooting. This guide is intended for researchers, scientists, and drug development professionals engaged in the analysis and purification of chiral compounds.

The Imperative of Chiral Separation

Enantiomers, non-superimposable mirror-image isomers, possess identical physical and chemical properties in an achiral environment, making their separation a significant challenge.[1][4] However, within the chiral environment of biological systems, they can interact differently with receptors, enzymes, and other chiral molecules, leading to varied therapeutic effects or toxicity profiles.[2] Regulatory bodies like the U.S. Food and Drug Administration (FDA) have established guidelines that emphasize the need to characterize each enantiomer in a racemic drug, making efficient chiral separation techniques indispensable for drug development and quality control.[2]

This compound is a highly effective chiral selector, particularly for a class of CSPs often referred to as "Pirkle-type" phases. These phases are renowned for their broad applicability and robust performance in resolving a wide array of racemic compounds.

The Mechanism of Chiral Recognition

The enantioselectivity of this compound arises from its ability to form transient, diastereomeric complexes with the enantiomers of the analyte. The separation is governed by the difference in the stability of these complexes. A widely accepted model for this interaction is the "three-point interaction model," which posits that at least three simultaneous points of interaction are necessary for chiral recognition.

For an this compound CSP, these interactions typically include:

-

π-π Interactions: The electron-rich aromatic rings of the benzoyl and phenyl groups on the selector can interact with aromatic functionalities on the analyte.

-

Hydrogen Bonding: The amide (-NH-CO-) linkage and the terminal carboxylic acid group provide sites for hydrogen bond donor and acceptor interactions.

-

Dipole-Dipole or Steric Interactions: The overall spatial arrangement of the functional groups creates a rigid, chiral environment. One enantiomer of the analyte will fit more favorably into this environment, leading to a more stable complex and, consequently, a longer retention time on the column. The other enantiomer, experiencing steric hindrance, forms a less stable complex and elutes earlier.

The following diagram illustrates the preferential interaction of one enantiomer with the this compound selector.

Caption: General workflow for enantiomeric separation using HPLC.

Troubleshooting Guide

Even with a robust protocol, challenges can arise. This guide addresses common issues.

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Poor or No Resolution (α ≈ 1) | 1. Inappropriate mobile phase composition.2. Wrong choice of chiral selector for the analyte. | 1. Optimize Mobile Phase: Decrease the percentage of the polar modifier (e.g., from 10% IPA to 5% IPA) to increase retention and potentially improve selectivity. Try a different alcohol (e.g., ethanol instead of IPA).2. Change Temperature: Lowering the temperature often increases resolution, but at the cost of longer run times and higher backpressure. |

| Peak Tailing or Broadening | 1. Secondary interactions (e.g., with residual silanols on silica).2. Column overload.3. Mismatch between sample solvent and mobile phase. | 1. Add a Modifier: For basic analytes, add 0.1% DEA. For acidic analytes, add 0.1% TFA to the mobile phase.<[5]br>2. Reduce Sample Load: Decrease the injection volume or the sample concentration.3. Solvent Match: Dissolve the sample in the mobile phase whenever possible. |

| Irreproducible Retention Times | 1. Inadequate column equilibration.2. Column temperature fluctuations.3. Mobile phase composition changing over time (evaporation). | 1. Increase Equilibration Time: Ensure the baseline is perfectly stable before injecting.2. Use a Column Thermostat: Maintain a constant, controlled temperature.3. Prepare Fresh Mobile Phase Daily: Tightly cap solvent bottles to prevent selective evaporation of volatile components like hexane. |

| High Backpressure | 1. Blockage in the system (frit, tubing).2. Precipitated buffer or sample in the column.3. Flow rate is too high for the column/temperature. | 1. System Check: Disconnect the column and check system pressure. If high, troubleshoot individual components. If normal, the issue is the column.2. Column Wash: Flush the column with a strong, compatible solvent (e.g., 100% IPA). Always check the column care manual first.3. Reduce Flow Rate: Lower the flow rate and/or increase the temperature. |

Conclusion

This compound-based chiral stationary phases are a powerful and versatile tool for the enantiomeric separation of a wide range of compounds. By understanding the principles of chiral recognition and systematically optimizing key chromatographic parameters such as mobile phase composition and temperature, researchers can develop robust and reliable methods. This guide provides a solid foundation for achieving successful baseline separation, enabling accurate quantification and purification of enantiomers critical to the fields of pharmaceutical development, chemical synthesis, and regulatory science.

References

- SIELC Technologies. (n.d.). Separation of N-Phenylglycine on Newcrom R1 HPLC column.

- Rodrigues, A. E., et al. (2021). Strategies for Preparation of Chiral Stationary Phases: Progress on Coating and Immobilization Methods. PubMed Central.

- Shiau, L. D. (2018). Chiral Separation of the Phenylglycinol Enantiomers by Stripping Crystallization. PMC - NIH.

- Li, B., & Haynie, D. T. (n.d.). Chiral Drug Separation.

- Sui, J., et al. (2023). Strategies for chiral separation: from racemate to enantiomer. Chemical Science (RSC Publishing).

- Zhang, Y., et al. (n.d.). Chiral separation of racemic phenylglycines in thermolysin crystal: a molecular simulation study. PubMed.

- Schurig, V. (n.d.). Chromatogram of the rapid chiral separation of phenylglycine. Stationary phase. ResearchGate.

- Zukowski, J., et al. (1991). Enantioseparation of α-phenylglycine by HPLC on an ODS column coated with chiral crown ether. ResearchGate.

- Pettersson, C., & Schill, G. (n.d.). Enantiomeric separation of basic drugs using N-benzyloxycarbonylglycyl-L-proline as counter ion in methanol. PubMed.

- Jandera, P., et al. (2001). Analysis of the band profiles of the enantiomers of phenylglycine in liquid chromatography on bonded teicoplanin columns using the stochastic theory of chromatography. PubMed.

- Catani, M., et al. (2018). Journal of Pharmaceutical and Biomedical Analysis. sfera - Unife.

- VWR. (2024). Method Tips and Tricks HPTLC Sample Preparation Column Choice Mobile Phase Equipment. HPLC.

Sources

- 1. Chiral Separation of the Phenylglycinol Enantiomers by Stripping Crystallization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]

- 3. sfera.unife.it [sfera.unife.it]

- 4. Strategies for chiral separation: from racemate to enantiomer - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 5. Analysis of the band profiles of the enantiomers of phenylglycine in liquid chromatography on bonded teicoplanin columns using the stochastic theory of chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Precision Crystallization of N-Benzoyl-L-phenylglycine

Process Design for Chiral Purity and Polymorph Control

Executive Summary

N-Benzoyl-L-phenylglycine (CAS: 7352-07-0) is a critical chiral intermediate used frequently as a resolving agent in the separation of racemic amines and as a building block in peptide synthesis. Its crystallization behavior is governed by the interplay between the hydrophobic benzoyl/phenyl groups and the hydrophilic carboxylic acid/amide moieties.

This guide details the experimental setup for developing a robust crystallization process. Unlike standard "recipe-based" protocols, this application note focuses on a Quality by Design (QbD) approach, establishing the Metastable Zone Width (MSZW) and utilizing Process Analytical Technology (PAT) to control particle size distribution (PSD) and polymorphic purity.

Physicochemical Context & Solubility Profile[1][2][3][4][5][6]

To design an effective crystallization, one must first understand the solute-solvent interactions. N-Bz-L-Phg exhibits "amphiphilic-like" solubility:

-

High Solubility: Alcohols (Methanol, Ethanol), polar aprotic solvents (DMSO, DMF), and basic aqueous solutions (pH > 8).

-

Low Solubility: Water (acidic/neutral), non-polar hydrocarbons (Heptane, Toluene).

Representative Solubility Data (Ethanol/Water System) Note: Values are representative of N-benzoyl amino acid derivatives and should be validated for specific raw material lots.

| Temperature (°C) | Solubility in 100% EtOH (g/L) | Solubility in 50:50 EtOH:Water (g/L) | Solubility in 100% Water (g/L) |

| 10 | ~85 | ~25 | < 2 |

| 25 | ~120 | ~45 | < 5 |

| 40 | ~180 | ~90 | ~10 |

| 60 | > 300 | ~160 | ~25 |

Mechanistic Insight: The steep solubility curve in Ethanol/Water mixtures suggests that Cooling Crystallization (in mixed solvents) or Anti-solvent Crystallization (adding water to ethanolic solution) are the most viable strategies.

Experimental Setup & Hardware Configuration

The setup is designed to decouple nucleation from growth, ensuring consistent crystal habit.

3.1 Core Equipment

-

Reactor: 500 mL Jacketed Glass Reactor with torispherical bottom (to prevent particle attrition).

-

Temperature Control: Huber/Lauda Thermostat (Range: -10°C to 80°C, Stability ±0.05°C).

-

Agitation: Overhead stirrer with a pitch-blade turbine (PBT) or hydrofoil impeller.

-

Why: PBT provides axial flow necessary to suspend denser crystals without generating excessive shear that causes secondary nucleation.

-

-

Dosing: Gravimetric dosing pump (for anti-solvent addition).

3.2 Process Analytical Technology (PAT)

-

FBRM (Focused Beam Reflectance Measurement): Monitors Chord Length Distribution (CLD) in real-time to detect the onset of nucleation and agglomeration.

-

PVM (Particle Video Microscope): Visualizes crystal habit (needles vs. prisms) in situ.

-

ATR-FTIR: Monitors supersaturation by tracking the carbonyl stretch of the amide group.

3.3 Experimental Workflow Diagram (DOT)

Caption: Logical workflow for N-Bz-L-Phg crystallization, emphasizing the critical transition from MSZW determination to controlled nucleation.

Detailed Protocols

Protocol A: Metastable Zone Width (MSZW) Determination

Objective: To define the "Safe Operation Window" where growth occurs without spontaneous nucleation.

-

Preparation: Prepare a solution of N-Bz-L-Phg in 50:50 EtOH:Water at a concentration of 50 g/L.

-

Heating: Heat to 60°C under agitation (250 RPM) until full dissolution is confirmed by FBRM (counts < 10/s).

-

Cooling Ramp: Cool the solution at a constant rate of 0.5°C/min.

-

Nucleation Point (T_nuc): Record the temperature where FBRM counts spike drastically. This is the metastable limit.

-

Dissolution Point (T_diss): Re-heat at 0.5°C/min until counts return to baseline. This is the saturation temperature.

-

Repeat: Repeat for concentrations of 75, 100, and 125 g/L to plot the full MSZW.

Protocol B: Seeded Cooling Crystallization (Optimized for Purity)

Objective: To produce large, filterable crystals with >99.5% enantiomeric purity.

-

Charge: Load 400 mL of 50:50 EtOH:Water and 40g of crude N-Bz-L-Phg into the reactor.

-

Dissolution: Heat to T_diss + 5°C (approx 55°C) to ensure complete dissolution. Hold for 30 mins.

-

Clarification: If insoluble particulates are present, perform hot filtration and return to the reactor.

-

Cooling to Seeding Temp: Cool rapidly (1.0°C/min) to the middle of the Metastable Zone (approx 45°C).

-

Seeding: Add 0.5% w/w of pure, milled N-Bz-L-Phg seeds.

-

Critical Step: Hold temperature constant for 30-60 minutes to allow seeds to "heal" and prevent secondary nucleation.

-

-

Controlled Cooling: Initiate a cubic cooling profile:

-

Rate: Slow initially (0.1°C/min) to favor growth on seeds.

-

Rate: Increase to 0.5°C/min once surface area has increased (monitored by FBRM).

-

Target: Cool to 5°C.

-

-

Aging: Hold at 5°C for 2 hours to maximize yield and desaturate the mother liquor.

-

Filtration: Filter under vacuum. Wash cake with cold (0°C) water to remove residual ethanol and impurities.

Troubleshooting & Optimization Logic

| Issue | Root Cause | Corrective Action |

| Agglomeration | Supersaturation too high during nucleation; Oiling out. | Reduce cooling rate immediately after seeding. Check if T_seed is too close to T_nuc. |

| Broad PSD (Fines) | Secondary nucleation due to impeller shear or attrition. | Switch to hydrofoil impeller; reduce RPM; verify seed loading is sufficient (>0.5%). |

| Polymorph Shift | Solvent-mediated transformation (if hydrates exist). | Maintain consistent solvent ratio.[1] Avoid prolonged holding times in pure water if the anhydrous form is desired. |

| Low Yield | High solubility in mother liquor. | Add an anti-solvent (Water) step at the end of the cooling ramp to force precipitation. |

5.1 Polymorph Control Diagram (DOT)

Caption: Ostwald's Rule of Stages often applies to N-benzoyl derivatives. Slow cooling and seeding favor the stable thermodynamic form directly.

References

- Myerson, A. S. (2002). Handbook of Industrial Crystallization. Butterworth-Heinemann. (Foundational text for MSZW and cooling profiles).

- Mullin, J. W. (2001). Crystallization. Elsevier.

-

PubChem. (n.d.).[2][3] this compound (Compound).[2] National Library of Medicine. Retrieved February 4, 2026, from [Link]

- Tung, H. H., et al. (2009). Crystallization of Organic Compounds: An Industrial Perspective. Wiley-AIChE. (Practical guide for scale-up and polymorph control).

-

Frawley, P. J., et al. (2012). "Application of Process Analytical Technology (PAT) to Crystallization Processes." Organic Process Research & Development. (Basis for FBRM/PVM protocols).[4]

Sources

- 1. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

- 2. N-Benzoyl-(S)-phenylglycine | C15H13NO3 | CID 6950992 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Benzoyl-L-phenylalanine | C16H15NO3 | CID 97370 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity [scielo.org.mx]

Application Note: N-Benzoyl-L-Phenylglycine in Peptide Synthesis

This guide details the advanced application of N-Benzoyl-L-phenylglycine (Bz-L-Phg) in peptide synthesis. Unlike standard amino acid derivatives, Bz-L-Phg occupies a unique niche: it serves as a robust substrate for biocatalytic ligation , a challenging motif in chemical coupling due to racemization, and a functional building block in supramolecular materials .

From Enzymatic Ligation to Supramolecular Assembly

Executive Summary

This compound is a non-proteinogenic amino acid derivative featuring a phenylglycine (Phg) core protected by a benzoyl (Bz) group. It is critical in the synthesis of semi-synthetic antibiotics (β-lactams) and protease-resistant peptidomimetics. However, its use presents two distinct challenges:

-

High Racemization Risk: The

-proton of phenylglycine is exceptionally acidic due to the adjacent phenyl ring and carbonyl group, leading to rapid epimerization (L -

Steric/Electronic Specificity: The benzoyl group mimics the natural phenylacetyl substrate of Penicillin G Acylase (PGA), enabling kinetically controlled enzymatic synthesis that bypasses chemical racemization issues.

This guide provides validated protocols for both the enzymatic ligation (preventing racemization) and chemical coupling (managing racemization) of this unique building block.

Core Application I: Chemoenzymatic Peptide Ligation

Rationale: Chemical coupling of phenylglycine derivatives often yields <80% enantiomeric purity. Biocatalysis using Penicillin G Acylase (PGA) allows for the formation of the peptide bond under mild aqueous conditions with >99% stereochemical retention.

Mechanism: Kinetically Controlled Synthesis

PGA functions as a transferase. It activates the acyl donor (Bz-L-Phg ester) to form an acyl-enzyme intermediate. In the presence of a nucleophile (amine/peptide), the enzyme transfers the acyl group to the amine (synthesis) faster than to water (hydrolysis).

Figure 1: Kinetic mechanism of PGA-catalyzed ligation. Success depends on the ratio of Synthesis (kS) to Hydrolysis (kH).

Protocol 1: PGA-Catalyzed Coupling of Bz-L-Phg

Target: Synthesis of Bz-L-Phg-L-Xaa-OH (Dipeptide). Reagents:

-

Acyl Donor: this compound methyl ester (Bz-L-Phg-OMe). Note: The ester is required for kinetic synthesis; the free acid works only in thermodynamic (reverse hydrolysis) mode, which is slower.

-

Nucleophile: L-Amino acid amide or peptide (e.g., L-Phe-NH2).

-

Enzyme: Immobilized Penicillin G Acylase (e.g., from E. coli).[1]

-

Solvent: 0.1 M Phosphate buffer (pH 6.5–7.5).

Step-by-Step Procedure:

-

Substrate Preparation: Dissolve Bz-L-Phg-OMe (10 mM) and the nucleophile (30 mM, 3 equiv) in phosphate buffer.

-

Tip: If solubility is low, add up to 20% (v/v) methanol or DMSO. PGA tolerates organic cosolvents well.

-

-

Enzyme Addition: Add immobilized PGA (approx. 20–50 IU/mL reaction volume).

-

Reaction Monitoring: Incubate at 25°C with gentle shaking. Monitor by HPLC every 30 minutes.

-

Termination: Filter off the immobilized enzyme to stop the reaction immediately once peak yield (typically 60–80%) is observed.

-

Purification: Acidify filtrate to pH 2.0 to precipitate the product or extract with ethyl acetate.

Core Application II: Chemical Coupling & Racemization Control

Rationale: When enzymatic routes are not feasible (e.g., non-compatible nucleophiles), chemical coupling is necessary. The acidity of the Phg

The Racemization Danger Zone

Standard bases like DIPEA (Diisopropylethylamine) abstract the

Figure 2: Oxazolone-mediated racemization pathway triggered by strong bases.

Protocol 2: Low-Racemization Chemical Coupling

Objective: Couple Bz-L-Phg-OH to a resin-bound peptide or free amine with <2% epimerization.

Reagents:

-

Coupling Reagent: DMTMM-BF4 (4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium tetrafluoroborate) OR DEPBT (3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one).

-

Why? These reagents do not require pre-activation with base.

-

-

Base: TMP (2,4,6-Trimethylpyridine/Collidine).

-

Why? TMP is a weaker, sterically hindered base (pKa ~7.4) that is insufficient to deprotonate the

-carbon of Phg but sufficient to drive the coupling. Avoid DIPEA.

-

-

Solvent: DMF or NMP (anhydrous).

Step-by-Step Procedure:

-

Activation: Dissolve Bz-L-Phg-OH (1.0 equiv) and DMTMM-BF4 (1.1 equiv) in DMF.

-

Base Addition: Add TMP (2.0 equiv). Do not use excess base.

-

Coupling: Immediately add the amine component (1.0 equiv).

-

Incubation: Stir at 0°C for 1 hour , then warm to room temperature for 2-4 hours.

-

Note: Lower temperatures suppress proton abstraction more than they suppress nucleophilic attack.

-

-

Workup: Wash with 1N HCl (to remove TMP) and NaHCO3.

-

Validation: Analyze stereopurity using a Chiralpak AD-H column or C18 HPLC (diastereomers of Phg peptides often separate on standard C18).

Core Application III: Supramolecular Self-Assembly

Rationale: this compound possesses a high aromatic density (Benzoyl + Phenyl side chain). This enables strong

Protocol 3: pH-Triggered Hydrogelation

Target: Create a supramolecular hydrogel using Bz-L-Phg-L-Phg-OH (Diphenylglycine analog).

-

Dissolution: Dissolve the peptide (Bz-L-Phg-L-Phg-OH) in 0.1 M NaOH (pH > 10) at a concentration of 10 mg/mL. The solution should be clear (electrostatic repulsion prevents assembly).

-

Trigger: Slowly add GdL (Glucono-

-lactone) or dropwise HCl to lower the pH to < 5.0. -

Assembly: As the carboxyl group protonates, charge repulsion is lost. The hydrophobic effect and

- -

Observation: The solution will turn opaque and eventually form a self-supporting gel.

Summary of Experimental Parameters

| Parameter | Enzymatic Route (PGA) | Chemical Route (Standard) | Chemical Route (Optimized) |

| Primary Risk | Hydrolysis of product | High Racemization (>20%) | Low Racemization (<2%) |

| Acyl Donor | Bz-L-Phg-OMe (Ester) | Bz-L-Phg-OH (Acid) | Bz-L-Phg-OH (Acid) |

| Activator | Penicillin G Acylase | HATU / DIPEA | DMTMM-BF4 / TMP |

| Temperature | 25°C - 37°C | Room Temp | 0°C |

| Solvent | Phosphate Buffer (aq) | DMF | DMF/DCM |

| Yield | 60-80% (Kinetic limit) | >90% | 80-90% |

References

-

PGA Specificity & Kinetics

-

Racemization Control in Phg

-

Enzymatic Peptide Synthesis Review

- Title: Strategies to Improve the Biosynthesis of β-Lactam Antibiotics by Penicillin G Acylase.

- Source: Frontiers in Bioengineering and Biotechnology.

-

URL:[Link]

-

Self-Assembly of Aromatic Peptides

- Title: Thermodynamics of Polypeptide Supramolecular Assembly in the Short-Chain Limit.

- Source: NIH / PubMed Central.

-

URL:[Link]

-

DMTMM Coupling Reagent

Sources

- 1. Engineering the Substrate Specificity of a Thermophilic Penicillin Acylase from Thermus thermophilus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Substrate specificity of penicillin acylase from Streptomyces lavendulae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nottingham.ac.uk [nottingham.ac.uk]

- 4. semanticscholar.org [semanticscholar.org]

Troubleshooting & Optimization

Technical Support Center: N-Benzoyl-L-phenylglycine Purification

Ticket ID: #BPG-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist

Introduction

Welcome to the Technical Support Center. You are likely accessing this guide because your crude N-Benzoyl-L-phenylglycine (CAS: 7352-07-0) exhibits low melting points (below 195°C), contains persistent benzoic acid impurities, or shows signs of racemization (loss of optical rotation).

This compound presents a specific purification challenge: the phenylglycine backbone is uniquely susceptible to racemization via azlactone formation under basic conditions, while the benzoyl group introduces significant lipophilicity, complicating standard aqueous workups.

This guide prioritizes chiral integrity and impurity rejection over simple yield maximization.

Module 1: Initial Assessment (Triage)

Before initiating a purification protocol, characterize your crude material to select the correct workflow.

| Parameter | Specification (High Purity) | Troubleshooting Indicator |

| Appearance | White crystalline powder | Off-white/yellow (indicates oxidation or occlusion) |

| Melting Point | 198°C – 200°C [1] | < 190°C: Significant Benzoic Acid contamination.< 180°C: Wet solvent or significant racemization. |

| Solubility | Soluble in Ethanol, dilute Base.Insoluble in Hexane, Water (Acid form). | Dissolves in Hexane: High Benzoic Acid content. |

| TLC | Single spot ( | Smearing or double spots (Benzoic Acid |

Module 2: The Schotten-Baumann Workup (Critical Control)

User Question: "My yield is good, but the optical rotation is lower than reported. What happened?"

Root Cause: Racemization.

Unlike phenylalanine, the

Protocol: Low-Temperature Acidification

Standard Schotten-Baumann protocols must be modified for Phenylglycine derivatives.

-

Temperature Control: Cool the reaction mixture to 0–5°C before any acidification. Never acidify at room temperature.

-

The "Slow-Drop" Technique: Add 1M HCl dropwise with vigorous stirring.

-

The pH Trap:

-

Stop at pH 2-3. Do not go to pH 0. Extremely acidic conditions can promote hydrolysis or acid-catalyzed racemization over long periods.

-

Why? this compound precipitates efficiently at pH 2-3. Going lower increases salt contamination without improving yield.

-

Module 3: Removing Benzoic Acid (The Major Impurity)

User Question: "I see a persistent impurity in NMR/TLC that matches Benzoic Acid. Recrystallization isn't removing it."

Root Cause: Benzoic acid has a similar solubility profile to your product in many polar solvents. Co-crystallization is common.

Solution A: The Hexane Trituration (Recommended)

This method exploits the fact that Benzoic Acid is soluble in non-polar solvents, while this compound is not.

-

Dry the Crude: Ensure your crude solid is completely dry. Water interferes with this step.

-

Slurry: Suspend the crude solid in warm Hexane (40°C) or Diethyl Ether (RT) . Use approx. 10 mL solvent per gram of solid.

-

Agitate: Stir vigorously for 30 minutes. The Benzoic acid will dissolve; the product will remain a solid.

-

Filter: Filter the suspension.

-

Filtrate: Contains Benzoic Acid (discard).

-

Filter Cake: Purified this compound.

-

-

Wash: Wash the cake once with fresh cold hexane.

Solution B: The Bicarbonate Wash (Liquid-Liquid)

If the product is still in solution (organic layer):

-

Dissolve crude in Ethyl Acetate.

-

Wash with Saturated Sodium Bicarbonate (NaHCO₃) .

-

Note: Both product and impurity are acids. However, if you perform a rapid wash with dilute bicarbonate, Benzoic acid (pKa 4.2) often extracts slightly faster than the bulky N-Benzoyl amide, but this is less reliable than Trituration.

-

Better Approach: If you must use extraction, extract both into the basic aqueous layer, wash the aqueous layer with DCM (removes neutral organics), then acidify carefully (see Module 2).

-

Module 4: Recrystallization (The Final Polish)

User Question: "The product is oiling out during recrystallization."

Root Cause: The solvent polarity is too low, or the concentration is too high.

Protocol: Ethanol/Water Displacement

This is the standard method for N-benzoyl amino acids [3].

-

Dissolution: Dissolve the solid in the minimum amount of boiling Ethanol (95%) .

-

Tip: If the solution is colored, treat with activated charcoal for 5 mins, then filter hot.

-

-

Displacement: While keeping the solution hot (but not boiling), slowly add warm water (50-60°C) dropwise.

-

The Cloud Point: Stop adding water the moment a faint, persistent turbidity (cloudiness) appears.

-

Clear: Add one drop of Ethanol to make the solution clear again.

-

Crystallization: Allow the flask to cool to room temperature undisturbed. Then move to 4°C.

-

Warning: Rapid cooling precipitates amorphous powder (trapping impurities). Slow cooling yields needles.

-

Visual Troubleshooting Guides

Workflow 1: Purification Decision Tree

Figure 1: Decision matrix for selecting the appropriate purification method based on initial analysis.

Workflow 2: The Racemization Risk (Azlactone Mechanism)

Figure 2: Mechanism of racemization. The benzylic proton allows cyclization to the achiral azlactone under basic/thermal stress.

References

-

ChemicalBook. (2023).[1] this compound Properties and Melting Point Data. Retrieved from

-